molecular formula C19H21NO4 B2572262 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid CAS No. 308298-80-8

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid

Cat. No.: B2572262
CAS No.: 308298-80-8
M. Wt: 327.38
InChI Key: XOSYEAWJNJBWIF-UHFFFAOYSA-N
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Description

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isopropyl group, a methyl group, and a phenoxy group attached to an acetamido benzoic acid core. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy acetamido intermediate. This intermediate is then subjected to further reactions to introduce the isopropyl and methyl groups. Common reagents used in these reactions include acetic anhydride, isopropyl bromide, and methyl iodide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Isopropylphenoxy)acetamido)benzoic acid
  • 4-(2-(2,4-Dichlorophenoxy)acetamido)benzoic acid
  • 4-(2-(4-Methoxyphenoxy)acetamido)benzoic acid

Uniqueness

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-15-7-5-14(6-8-15)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYEAWJNJBWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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